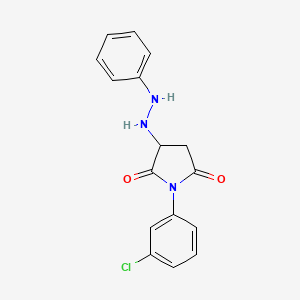
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as EMT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to reduce oxidative stress and improve cognitive function. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its high purity and stability. 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its potential toxicity, which must be carefully monitored in experiments. Additionally, the mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of interest is the development of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the specific molecular targets of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other fields, such as cardiovascular disease and diabetes.
Métodos De Síntesis
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 3-bromothiophene-2-carboxylate, followed by the reaction with triethylamine and subsequent acid hydrolysis. The purity of the synthesized 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-7(2)5-16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLWFBYHNWVVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5087583.png)
![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)


![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)

![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)

![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)